molecular formula C19H21NO6 B14945433 N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine

N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine

Cat. No.: B14945433
M. Wt: 359.4 g/mol
InChI Key: MTSNQZACVRBVTI-UHFFFAOYSA-N
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Description

2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID is a complex organic compound that features a unique structure incorporating a dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with a suitable acylating agent under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H21NO6/c1-10(2)17(19(22)23)20-18(21)13-9-15(26-11(13)3)12-4-5-14-16(8-12)25-7-6-24-14/h4-5,8-10,17H,6-7H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

MTSNQZACVRBVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC3=C(C=C2)OCCO3)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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